Ethyldimethylchlorosilane

Description

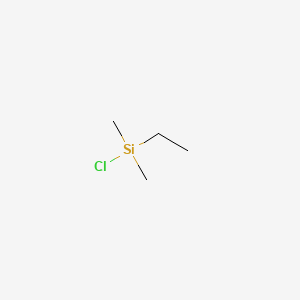

Ethyldimethylchlorosilane (CAS: Not explicitly provided in evidence) is an organosilicon compound with the formula C₃H₉ClSi, featuring an ethyl group (C₂H₅), two methyl groups (CH₃), and a chlorine atom bonded to a silicon center. This compound is typically used in silicone synthesis, where its ethyl group imparts flexibility to polysiloxane polymers. Its reactivity is dominated by the chlorine atom, which undergoes hydrolysis to form silanols, enabling crosslinking in silicone production.

Properties

IUPAC Name |

chloro-ethyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11ClSi/c1-4-6(2,3)5/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDUEHWPPXIAEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20219218 | |

| Record name | Ethyldimethylchlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6917-76-6 | |

| Record name | Ethyldimethylchlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006917766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyldimethylchlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro(ethyl)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Ethyldimethylchlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of ethylmagnesium bromide with dimethylchlorosilane. The reaction is typically carried out in an inert atmosphere to prevent the formation of unwanted by-products. Industrial production methods often involve the use of specialized equipment to handle the reactive nature of the compound .

Chemical Reactions Analysis

Ethyldimethylchlorosilane undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups.

Hydrolysis: When exposed to water, it rapidly hydrolyzes to form dimethylsilanol and ethylsilanol.

Oxidation: It can be oxidized to form silanols and siloxanes under specific conditions.

Common reagents used in these reactions include water, alcohols, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

Ethyldimethylchlorosilane serves as a crucial reagent in organic synthesis, particularly in the protection of functional groups. It is commonly used to protect hydroxyl groups during chemical reactions, allowing for selective modifications without affecting other reactive sites.

- Protecting Group for Alcohols and Amines : EDMCS is effective in converting alcohols and amines into their corresponding silyl ethers, which are more stable under various reaction conditions. This conversion facilitates subsequent reactions without the risk of unwanted side reactions occurring at the hydroxyl or amine sites.

- Synthesis of Siloxanes : EDMCS can be utilized to synthesize siloxane polymers, which are important in various applications including sealants, adhesives, and coatings. The ability to control the degree of polymerization allows for tailored properties in the final product.

Material Science

In material science, this compound is employed to modify surfaces and enhance material properties.

- Hydrophobic Coatings : EDMCS can be used to create hydrophobic surfaces by forming a silane layer on substrates. This property is particularly useful in applications such as anti-fogging treatments for lenses and waterproof coatings for textiles.

- Adhesion Promoters : By modifying surfaces with EDMCS, adhesion between different materials can be improved. This is critical in industries such as electronics, where reliable bonding between components is essential.

Case Study 1: Surface Modification for Electronics

A study demonstrated the use of this compound to enhance the adhesion of polymer films on silicon wafers. By applying a thin layer of EDMCS on the silicon surface before polymer deposition, researchers observed a significant increase in adhesion strength compared to untreated surfaces. This technique is beneficial for improving the durability of electronic devices.

Case Study 2: Silylation of Biomolecules

This compound has been applied in biochemistry to modify biomolecules for better stability and solubility. For instance, the silylation of nucleotides with EDMCS has shown improved resistance to enzymatic degradation, making them suitable for various diagnostic applications.

Comparative Data Table

The following table summarizes key properties and applications of this compound compared to other similar compounds:

| Compound | Key Applications | Stability | Reactivity |

|---|---|---|---|

| This compound | Organic synthesis, surface modification | Moderate | High |

| Tert-butyldimethylchlorosilane | Protecting agent in organic synthesis | High | Moderate |

| Trimethylchlorosilane | Silylation of alcohols | Low | High |

Mechanism of Action

The mechanism of action of chlorodimethylethylsilane involves its reactivity with various nucleophiles and electrophiles. The compound can form stable bonds with other molecules, making it useful in the synthesis of complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Comparison with Similar Organosilicon Compounds

Structural and Physicochemical Properties

The table below compares Ethyldimethylchlorosilane with structurally related chlorosilanes:

*Note: this compound data inferred from analogous compounds.

Key Observations:

- Reactivity : The number of chlorine atoms directly influences reactivity. Methyltrichlorosilane (3 Cl) is highly corrosive and reactive, whereas this compound (1 Cl) reacts more slowly due to steric hindrance from the ethyl group.

- Steric Effects : this compound’s ethyl group reduces hydrolysis rates compared to Trimethylchlorosilane, which has smaller methyl groups .

- Functional Groups : Chlorodimethylvinylsilane’s vinyl group enables copolymerization in silicones, unlike this compound’s saturated ethyl group .

Research Findings and Trends

Recent studies highlight selective chlorination as a key advancement. For example, B(C₆F₅)₃ catalysts enable high-purity chlorination of hydrosilanes, which could improve this compound synthesis efficiency . Additionally, reactive distillation methods () are being explored to isolate chlorosilanes from byproducts, enhancing industrial scalability .

Biological Activity

Ethyldimethylchlorosilane (EDMCS) is a silane compound that has garnered attention in various scientific fields, particularly in chemistry and materials science. Its biological activity, while less studied compared to other silanes, presents intriguing possibilities for applications in biomedicine and material sciences. This article explores the biological activity of EDMCS, including its synthesis, potential toxicity, and applications based on existing research.

Chemical Structure and Properties

This compound has the molecular formula CHClSi, with a molecular weight of approximately 122.7 g/mol. It is characterized by its chlorosilane functional group, which allows for reactivity in various chemical processes.

Synthesis of this compound

EDMCS can be synthesized through several methods, primarily involving the reaction of dimethylchlorosilane with ethylene or other alkylating agents. The reaction conditions typically include:

- Reagents : Dimethylchlorosilane, ethylene or other alkyl halides.

- Catalysts : Lewis acids or bases may be used to facilitate the reaction.

- Conditions : Reactions are generally conducted under an inert atmosphere to prevent hydrolysis.

Toxicity Studies

Research indicates that silanes, including EDMCS, can exhibit varying degrees of toxicity depending on their structure and concentration. A review of available literature suggests that:

- Cell Viability : In vitro studies have shown that silanes can affect cell viability at certain concentrations. For instance, some studies indicate that high concentrations of EDMCS may lead to cytotoxic effects in mammalian cell lines .

- Mechanism of Action : The biological mechanisms through which EDMCS exerts its effects are not fully elucidated; however, it is hypothesized that the chlorosilane group can interact with cellular membranes or proteins, potentially leading to disruption of cellular functions.

Case Studies and Research Findings

Data Summary

The following table summarizes key findings related to the biological activity and toxicity of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.